N-benzyl-5-fluoro-N-methyl-1H-indole-2-carboxamide
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Overview
Description
N-benzyl-5-fluoro-N-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a benzyl group attached to the nitrogen atom, a fluorine atom at the 5-position, and a carboxamide group at the 2-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-fluoro-N-methyl-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
N-Benzylation: The benzyl group is introduced by reacting the indole with benzyl halides in the presence of a base such as potassium carbonate.
N-Methylation: The methyl group is introduced by reacting the indole with methyl iodide in the presence of a base.
Carboxamide Formation: The carboxamide group is formed by reacting the indole with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-fluoro-N-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-benzyl-5-fluoro-N-methyl-1H-indole-2-carboxamide has various scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-5-fluoro-N-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity . It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-5-fluoro-1H-indole-2-carboxamide: Lacks the N-methyl group.
N-methyl-5-fluoro-1H-indole-2-carboxamide: Lacks the benzyl group.
N-benzyl-1H-indole-2-carboxamide: Lacks the fluorine atom.
Uniqueness
N-benzyl-5-fluoro-N-methyl-1H-indole-2-carboxamide is unique due to the presence of all three substituents (benzyl, fluorine, and methyl) on the indole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
902313-59-1 |
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Molecular Formula |
C17H15FN2O |
Molecular Weight |
282.31 g/mol |
IUPAC Name |
N-benzyl-5-fluoro-N-methyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H15FN2O/c1-20(11-12-5-3-2-4-6-12)17(21)16-10-13-9-14(18)7-8-15(13)19-16/h2-10,19H,11H2,1H3 |
InChI Key |
OPRRPBAXVZRZDD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC3=C(N2)C=CC(=C3)F |
solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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